Pentapiperium methylsulfate

Beschreibung

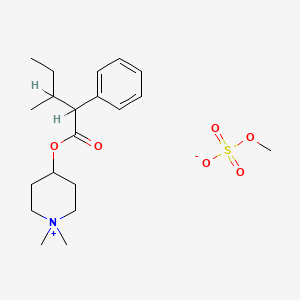

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(1,1-dimethylpiperidin-1-ium-4-yl) 3-methyl-2-phenylpentanoate;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30NO2.CH4O4S/c1-5-15(2)18(16-9-7-6-8-10-16)19(21)22-17-11-13-20(3,4)14-12-17;1-5-6(2,3)4/h6-10,15,17-18H,5,11-14H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGURFDXYQNOJCS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C1=CC=CC=C1)C(=O)OC2CC[N+](CC2)(C)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80998133 | |

| Record name | 1,1-Dimethyl-4-[(3-methyl-2-phenylpentanoyl)oxy]piperidin-1-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80998133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7681-80-3 | |

| Record name | Piperidinium, 1,1-dimethyl-4-[(3-methyl-1-oxo-2-phenylpentyl)oxy]-, methyl sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentapiperium methylsulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethyl-4-[(3-methyl-2-phenylpentanoyl)oxy]piperidin-1-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80998133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentapiperium metilsulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAPIPERIUM METHYLSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8B7PF4062 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Pentapiperium Methylsulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentapiperium methylsulfate is a quaternary ammonium anticholinergic agent utilized for its antispasmodic properties. Its therapeutic effect is primarily achieved through the competitive antagonism of muscarinic acetylcholine receptors. This guide provides a comprehensive overview of the mechanism of action of pentapiperium methylsulfate, contextualized within the broader principles of muscarinic receptor pharmacology. Due to the limited availability of specific binding and potency data for pentapiperium methylsulfate in publicly accessible literature, this document will leverage data from well-characterized muscarinic antagonists to illustrate the experimental methodologies and signaling pathways central to its function. This guide is intended to provide researchers and drug development professionals with a detailed understanding of the molecular interactions, downstream signaling cascades, and the physiological ramifications of muscarinic receptor blockade by compounds of this class.

Introduction: The Cholinergic System and Muscarinic Antagonism

The parasympathetic nervous system, a division of the autonomic nervous system, regulates a multitude of involuntary bodily functions, including smooth muscle contraction, glandular secretion, and heart rate modulation. The primary neurotransmitter of this system is acetylcholine (ACh). ACh exerts its effects by binding to two main classes of cholinergic receptors: nicotinic and muscarinic receptors. Pentapiperium methylsulfate belongs to a class of drugs known as muscarinic receptor antagonists, or anticholinergics, which selectively block the actions of ACh at muscarinic receptors.[1] This blockade is the foundation of its therapeutic use in conditions characterized by smooth muscle spasms, such as in the gastrointestinal and urinary tracts.[2]

Chemical Structure of Pentapiperium Methylsulfate

-

Chemical Formula: C₂₀H₃₃NO₆S

-

Molecular Weight: 415.54 g/mol

-

Structure:

-

Pentapiperium is a quaternary ammonium compound, which generally limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects.

-

Molecular Target: The Muscarinic Acetylcholine Receptors

Muscarinic receptors are a family of G-protein coupled receptors (GPCRs) that are integral to the function of the parasympathetic nervous system. There are five distinct subtypes of muscarinic receptors, designated M1 through M5, each with a unique tissue distribution and signaling mechanism. The therapeutic effects and side-effect profile of a muscarinic antagonist are dictated by its affinity and selectivity for these subtypes.

Table 1: Muscarinic Receptor Subtypes, Locations, and Primary Functions

| Receptor Subtype | Primary Locations | G-Protein Coupling | Primary Second Messengers | Physiological Functions |

| M1 | Central Nervous System, Salivary Glands, Gastric Parietal Cells | Gq/11 | IP₃, DAG, ↑ Ca²⁺ | Gastric acid secretion, Salivation, CNS excitation |

| M2 | Heart (SA and AV nodes), Smooth Muscle, CNS | Gi/o | ↓ cAMP, K⁺ channel activation | Bradycardia, Inhibition of ACh release |

| M3 | Smooth Muscle (GI tract, bladder, bronchi), Glands (salivary, lacrimal), Eye | Gq/11 | IP₃, DAG, ↑ Ca²⁺ | Smooth muscle contraction, Glandular secretion, Pupillary constriction |

| M4 | Central Nervous System | Gi/o | ↓ cAMP | CNS neurotransmission |

| M5 | Central Nervous System (substantia nigra) | Gq/11 | IP₃, DAG, ↑ Ca²⁺ | Dopamine release |

The antispasmodic action of pentapiperium methylsulfate is primarily attributed to its antagonism of M3 receptors on smooth muscle cells, leading to relaxation. Its effects on gastric acid secretion suggest a potential interaction with M1 receptors.

The Core Mechanism: Competitive Antagonism

Pentapiperium methylsulfate functions as a competitive antagonist at muscarinic receptors. This means that it binds reversibly to the same site as the endogenous ligand, acetylcholine, without activating the receptor. By occupying the binding site, it prevents acetylcholine from eliciting its normal physiological response.

Signaling Pathways Interrupted by Pentapiperium Methylsulfate

The binding of pentapiperium methylsulfate to muscarinic receptors disrupts the initiation of downstream signaling cascades.

-

Antagonism of M1, M3, and M5 Receptors (Gq/11 Pathway): By blocking these receptors, pentapiperium methylsulfate prevents the activation of phospholipase C (PLC), which in turn inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium mobilization and a reduction in protein kinase C (PKC) activation, ultimately resulting in smooth muscle relaxation and reduced glandular secretion.

Concluding Remarks for the Field

Pentapiperium methylsulfate exemplifies the therapeutic utility of muscarinic receptor antagonism in the management of smooth muscle hypermotility. While its clinical efficacy is established, a detailed, publicly available characterization of its receptor subtype selectivity and potency is lacking. The experimental frameworks presented in this guide—radioligand binding assays and functional tissue bath experiments with Schild analysis—represent the gold standard for elucidating the pharmacological profile of such compounds. For drug development professionals, a thorough understanding of these principles is paramount for the design of novel antimuscarinic agents with improved selectivity and reduced side-effect profiles. Future research should aim to fully characterize pentapiperium methylsulfate to better understand its therapeutic window and to provide a more complete picture of its mechanism of action at the molecular level.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71367, Pentapiperium methylsulfate. Retrieved January 29, 2024 from [Link].

- Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279–290.

- Eglen, R. M. (2006). Muscarinic receptor subtypes in neuronal and non-neuronal cholinergic function. Autonomic & Autacoid Pharmacology, 26(3), 219-233.

- Abrams, P., Andersson, K. E., Buccafusco, J. J., Chapple, C., de Groat, W. C., Fryer, A. D., ... & Wein, A. J. (2006). Muscarinic receptors: their distribution and function in the bladder and the clinical efficacy and tolerability of antimuscarinic drugs. British journal of pharmacology, 148(5), 565-578.

- Hegde, S. S., & Eglen, R. M. (1999). Muscarinic receptor subtypes: pharmacology and therapeutic potential. Medical Research Reviews, 19(2), 139-155.

- Kenakin, T. (2004).

- Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British journal of pharmacology and chemotherapy, 14(1), 48.

- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.

-

National Center for Biotechnology Information (n.d.). Anticholinergic Medications. In StatPearls. Retrieved January 29, 2024, from [Link].

-

Pentapiperide methylsulfate (Quilene). Anticholinergic with antisecretory and antimotility activity on the upper gastrointestinal tract for adjunctive therapy in the management of peptic ulcer. (1969). Clinical Pharmacology & Therapeutics, 10(6), 904-906. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Pentapiperium Methylsulfate

This guide provides a comprehensive technical overview of the synthesis and characterization of pentapiperium methylsulfate, a quaternary ammonium compound with anticholinergic properties. Designed for researchers, scientists, and professionals in drug development, this document delves into the scientific principles and practical methodologies for producing and verifying this compound.

Introduction

Pentapiperium methylsulfate, systematically named 4-hydroxy-1,1-dimethylpiperidinium methyl sulfate 3-methyl-2-phenylvalerate, is a quaternary ammonium salt.[1] Structurally, it features a piperidinium core, which is a common motif in various pharmaceuticals. As an anticholinergic agent, it has been explored for its potential to modulate the activity of the upper gastrointestinal tract, particularly in the context of peptic ulcer management. The synthesis and rigorous characterization of such compounds are fundamental to ensuring their purity, stability, and ultimately, their therapeutic efficacy and safety.

This guide will present a plausible synthetic route to pentapiperium methylsulfate, based on established principles of organic chemistry, and will detail the analytical techniques required for its thorough characterization.

Chemical Synthesis of Pentapiperium Methylsulfate

The synthesis of pentapiperium methylsulfate can be conceptualized as a two-step process: the esterification of 4-hydroxy-1-methylpiperidine with 3-methyl-2-phenylvaleric acid, followed by the quaternization of the resulting tertiary amine with dimethyl sulfate.

Part 1: Esterification

The initial step involves the formation of an ester linkage between 4-hydroxy-1-methylpiperidine and 3-methyl-2-phenylvaleric acid. A common and effective method for such esterifications is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Steglich Esterification

-

Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methyl-2-phenylvaleric acid (1 equivalent) and 4-hydroxy-1-methylpiperidine (1 equivalent) in anhydrous dichloromethane (DCM).

-

Catalyst Addition: To this solution, add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

-

Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in anhydrous DCM dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Part 2: Quaternization

The second step is the quaternization of the tertiary amine of the piperidine ring with dimethyl sulfate. This is a classic Menshutkin reaction, which is a well-established method for the synthesis of quaternary ammonium salts.

Experimental Protocol: Menshutkin Reaction

-

Reactant Preparation: Dissolve the purified ester from the previous step (1 equivalent) in a suitable aprotic solvent such as acetonitrile or acetone in a round-bottom flask.

-

Alkylation: Add dimethyl sulfate (1.1 equivalents) to the solution at room temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.

-

Reaction and Precipitation: Stir the reaction mixture at room temperature for 24-48 hours. The quaternary ammonium salt, pentapiperium methylsulfate, will typically precipitate out of the solution as a white solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Sources

Technical Monograph: Pentapiperium Methylsulfate in Peptic Ulcer Pathophysiology

Executive Summary

Pentapiperium methylsulfate (Quilene) represents a class of quaternary ammonium anticholinergic agents historically utilized for the adjunctive management of peptic ulcer disease. Unlike tertiary amines (e.g., atropine), its charged quaternary structure restricts passage across the blood-brain barrier, theoretically minimizing central nervous system (CNS) toxicity while maintaining potent peripheral antimuscarinic activity.

This guide serves as a technical blueprint for researchers investigating gastric antisecretory mechanisms. It details the physicochemical properties, receptor pharmacology, and validated preclinical protocols (Shay Rat Model) required to benchmark Pentapiperium methylsulfate against modern standards of care.

Molecular Characterization & Stability

Chemical Name: 1,1-dimethyl-4-[(3-methyl-1-oxo-2-phenylpentyl)oxy]piperidinium methyl sulfate

CAS Registry Number: 7681-80-3

Molecular Formula: C

Physicochemical Properties[1][2][3][4][5][6]

-

Solubility: Highly soluble in water and ethanol; practically insoluble in ether.[1]

-

Stability: Hydrolytically sensitive at extremes of pH (<3 or >9) due to the ester linkage.

-

Handling: Hygroscopic solid.[1] Store in desiccated conditions at -20°C. Stock solutions should be prepared fresh in phosphate-buffered saline (PBS, pH 7.4).

Pharmacodynamics: Mechanism of Action

Pentapiperium methylsulfate functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] Its therapeutic efficacy in peptic ulcer disease is driven by the blockade of M3 receptors on parietal cells, which downstream inhibits the proton pump (H

Signaling Pathway Blockade

The following diagram illustrates the interruption of the cholinergic signaling cascade by Pentapiperium.

Figure 1: Mechanism of Action. Pentapiperium competitively inhibits M3 receptors, preventing the Calcium-dependent activation of the Proton Pump.

Preclinical Evaluation: The Modified Shay Rat Model

To evaluate the antisecretory potency of Pentapiperium methylsulfate, the Pylorus Ligation (Shay) model is the gold standard. This model relies on the accumulation of gastric acid due to physical obstruction, leading to ulceration which can be quantified.

Experimental Workflow

Figure 2: Experimental workflow for the Pylorus Ligation (Shay) Model.

Detailed Protocol

Objective: Determine the ED

-

Animal Selection: Wistar albino rats (180–220g), mixed sex.

-

Fasting: Fast animals for 24 hours in wire-bottom cages to prevent coprophagy (which buffers gastric acid). Provide water ad libitum.

-

Anesthesia: Induce with Ketamine (60 mg/kg) + Xylazine (10 mg/kg) IP.[1]

-

Surgical Ligation:

-

Drug Administration:

-

Recovery: Close the abdomen (muscle and skin layers separately).[1] Allow conscious recovery.

-

Termination: Sacrifice animals 4 hours post-ligation via CO

asphyxiation. -

Data Collection:

Ulcer Index Calculation

Calculate the Ulcer Index (UI) using the following scoring system:

-

0 = Normal stomach[1]

-

0.5 = Red coloration[1]

-

1.0 = Spot ulcers[1]

-

1.5 = Hemorrhagic streaks[1]

-

2.0 = Ulcers > 3mm[1]

-

3.0 = Perforation[1]

Comparative Pharmacology

The following table contrasts Pentapiperium with standard reference agents.

| Feature | Pentapiperium Methylsulfate | Atropine Sulfate | Omeprazole |

| Class | Quaternary Anticholinergic | Tertiary Anticholinergic | Proton Pump Inhibitor |

| Primary Target | Muscarinic Receptors (M1/M3) | Muscarinic Receptors (Non-selective) | H+/K+ ATPase |

| BBB Penetration | Low (Charged) | High (Lipophilic) | Moderate |

| CNS Side Effects | Minimal | Significant (Confusion, Hallucinations) | Minimal |

| Duration of Action | Intermediate (4-6 hours) | Short (2-4 hours) | Long (>24 hours) |

| Primary Indication | Peptic Ulcer (Adjunctive), Spasms | Bradycardia, Poisoning | GERD, Peptic Ulcer |

Safety & Toxicology

While Pentapiperium reduces CNS risks, peripheral anticholinergic toxicity remains the primary safety concern.

-

Toxidrome: "Dry as a bone, red as a beet, blind as a bat."

-

Symptoms: Xerostomia (dry mouth), mydriasis (dilated pupils), tachycardia, urinary retention.

-

Antidote: Physostigmine (reversible acetylcholinesterase inhibitor) may be used in overdose scenarios to overcome the competitive blockade.[1]

References

-

Valassi, N., et al. (1969).[1] "Pentapiperide methylsulfate (Quilene): Anticholinergic with antisecretory and antimotility activity on the upper gastrointestinal tract for adjunctive therapy in the management of peptic ulcer." Clinical Pharmacology & Therapeutics, 10(6), 904-906.[1]

-

Shay, H., et al. (1945).[1] "A simple method for the uniform production of gastric ulceration in the rat." Gastroenterology, 5, 43–61.

-

PubChem Database. (2023).[1] "Pentapiperium Methylsulfate (CID 71367)."[1] National Center for Biotechnology Information.[1]

-

DrugBank Online. (2023).[1] "Pentapiperium."[1][3][4][5] DrugBank.[1] [1]

Sources

- 1. Pentapiperium | C19H30NO2+ | CID 27490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Expt. 4 Study of anti ulcer activity of a drug using pylorus ligand (SHAY) rat model | PDF [slideshare.net]

- 3. Pentapiperium hydrogen sulfate | C19H31NO6S | CID 27489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

Technical Monograph: Pharmacology of Pentapiperium Methylsulfate

Executive Summary & Chemical Architecture

Pentapiperium methylsulfate (also known as Pentapiperide) is a synthetic quaternary ammonium anticholinergic agent. Structurally distinct from tertiary amine antispasmodics, its permanent positive charge renders it highly hydrophilic, fundamentally dictating its pharmacological profile: it exerts potent peripheral muscarinic antagonism with negligible blood-brain barrier (BBB) penetration.

This guide analyzes the compound’s interaction with muscarinic acetylcholine receptors (mAChRs), its disposition in biological systems, and provides validated protocols for its quantification and functional characterization.

Physicochemical Profile

The drug consists of a piperidinium cation and a methylsulfate anion. The quaternary nitrogen is the critical pharmacophore for receptor anchoring.

| Property | Data | Relevance |

| IUPAC Name | 4-[(3-methyl-2-phenylpentanoyl)oxy]-1,1-dimethylpiperidin-1-ium methyl sulfate | Defines chemical structure |

| Formula | C₁₉H₃₀NO₂⁺[1][2][3][4][5][6][7][8][9] · CH₃O₄S⁻ | Stoichiometry |

| MW | 415.55 g/mol (Salt); 304.45 g/mol (Cation) | Dosing calculations |

| Solubility | High (Water/Alcohol); Low (Lipids) | Formulation/Bioavailability |

| pKa | N/A (Quaternary Ammonium) | Permanently charged at physiological pH |

| LogP | Low (Estimated < 0) | Predicts poor membrane permeability |

Pharmacodynamics: Mechanism of Action[9][10][11]

Pentapiperium acts as a competitive antagonist at postganglionic parasympathetic muscarinic receptors. While it exhibits affinity for M1–M5 subtypes, its therapeutic efficacy in gastrointestinal (GI) disorders is primarily driven by M3 receptor blockade in smooth muscle and exocrine glands.

Receptor Interaction & Signaling Blockade

Under physiological conditions, Acetylcholine (ACh) binds to the M3 receptor, triggering a conformational change that activates the Gq/11 G-protein. This initiates the Phospholipase C (PLC) cascade, generating Inositol Trisphosphate (IP3) and releasing intracellular Calcium (

Pentapiperium Intervention:

-

Binding: The quaternary nitrogen interacts electrostatically with the conserved aspartate residue in the receptor's transmembrane domain.

-

Steric Hindrance: The bulky phenyl-valeric ester moiety occupies the orthosteric binding pocket, physically preventing ACh access.

-

Silence: The receptor remains in an inactive state; Gq coupling is prevented.

-

Outcome: Reduced smooth muscle tone (antispasmodic) and decreased gastric acid secretion (antisecretory).

Visualization: Signaling Pathway Inhibition

Figure 1: Competitive antagonism mechanism. Pentapiperium occupies the M3 receptor, preventing the Gq-mediated calcium cascade required for muscle contraction.

Pharmacokinetics (ADME)

The pharmacokinetic profile of Pentapiperium is strictly governed by its quaternary ammonium structure, distinguishing it from tertiary amines like atropine.

-

Absorption: Oral absorption is low and erratic (typically 10–25%) due to the inability of the charged molecule to diffuse passively across the lipid bilayer of the GI epithelium.

-

Distribution:

-

Volume of Distribution (Vd): Relatively low; confined largely to extracellular fluid.

-

Blood-Brain Barrier: Does not cross the BBB.[9] This results in a "cleaner" side-effect profile regarding CNS toxicity (no confusion, hallucinations, or sedation common with tertiary anticholinergics).

-

-

Metabolism: Limited hepatic hydrolysis of the ester linkage may occur, but a significant portion is handled unchanged.

-

Excretion: Primarily renal (unchanged drug) and fecal (unabsorbed drug).

Experimental Protocols

To ensure reproducibility in drug development, the following protocols define the characterization of Pentapiperium.

Protocol A: Radioligand Binding Assay ( Determination)

Objective: To determine the inhibition constant (

Materials:

-

Tissue: CHO cells stably expressing human M3 receptors (hM3).

-

Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) (0.2 nM).

-

Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

Workflow:

-

Membrane Prep: Homogenize cells in ice-cold buffer; centrifuge at 40,000 x g for 20 min. Resuspend pellet.

-

Incubation: In 96-well plates, combine:

-

50 µL Membrane suspension (10-20 µg protein).

-

25 µL [³H]-NMS.

-

25 µL Pentapiperium (concentration range:

to

-

-

Equilibrium: Incubate for 60 min at 25°C.

-

Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Add liquid scintillant and count radioactivity (CPM).

-

Analysis: Fit data to a one-site competition model to derive

, then calculate

Protocol B: HPLC-UV Quantification (Quality Control)

Objective: Precise quantification of Pentapiperium methylsulfate in formulation or raw material.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Buffer (40:60 v/v).

-

Buffer: 50 mM Potassium Dihydrogen Phosphate (pH 3.0 with Orthophosphoric acid) + 5 mM Sodium Octanesulfonate (Ion-pairing agent required for quaternary amine retention).

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (Ester carbonyl absorption).

-

Injection Vol: 20 µL.

System Suitability Criteria:

-

Tailing Factor: < 1.5

-

Theoretical Plates: > 2000

-

RSD (n=6): < 2.0%

Visualization: Experimental Workflow

Figure 2: HPLC workflow for Pentapiperium quantification utilizing ion-pair chromatography.

References

-

PubChem. (n.d.).[2] Pentapiperium.[2][8] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

DrugBank. (n.d.).[2] Pentapiperium.[2][8] DrugBank Online.[2] Retrieved October 26, 2023, from [Link]

-

GSRS. (n.d.). Pentapiperium Methylsulfate.[2][8] FDA Global Substance Registration System.[2] Retrieved October 26, 2023, from [Link]

-

NCBI. (2012). Structure-activity relationships of TRPV1 antagonists (Contextual reference for SAR methodologies). PubMed.[2][10] Retrieved October 26, 2023, from [Link]

Sources

- 1. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the B and C-regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pentapiperium | C19H30NO2+ | CID 27490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thermoanalytical Study and Purity Determination of Trospium Chloride and Tiemonium Methylsulphate - MedCrave online [medcraveonline.com]

- 4. New validated UPLC method for the determination of tiemoniummethylsulphate in pharmaceutical and biosamples - MedCrave online [medcraveonline.com]

- 5. journalijar.com [journalijar.com]

- 6. A RP-HPLC Method for the Analysis of Neostigmine Methylsulfate and Process-Related Impurities, Forced Degradation Studies, in the Injection Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neostigmine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Neostigmine Methylsulfate Injection: Package Insert / Prescribing Info / MOA [drugs.com]

- 10. Articles [globalrx.com]

Pentapiperium methylsulfate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Pentapiperium methylsulfate, a quaternary ammonium anticholinergic agent. Delving into its chemical identity, mechanism of action, and analytical methodologies, this document serves as a critical resource for professionals engaged in pharmaceutical research and development.

Core Chemical and Physical Properties

Pentapiperium methylsulfate is recognized for its anticholinergic properties, which underpin its therapeutic applications. Its core identifiers are summarized below.

| Identifier | Value | Source |

| CAS Number | 7681-80-3 | [1][2] |

| Molecular Formula | C₁₉H₃₀NO₂·CH₃O₄S | [1] |

| Molecular Weight | 415.55 g/mol | [1] |

| Active Moiety | Pentapiperium (C₁₉H₃₀NO₂⁺) | [1][3] |

| Systematic Name | 4-Hydroxy-1,1-dimethylpiperidinium methyl sulfate 3-methyl-2-phenylvalerate | [1] |

| Synonyms | Pentapiperide methosulfate, Pentapiperium metilsulfate, Quilene | [1][4] |

Pharmacological Profile: Mechanism of Action

As an anticholinergic agent, Pentapiperium methylsulfate's primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors.[4] This inhibition of parasympathetic nerve impulses leads to a reduction in smooth muscle contractions and glandular secretions. While specific studies on Pentapiperium methylsulfate are limited, its action is analogous to other quaternary ammonium antimuscarinics like Tiemonium methylsulfate.[5][6][7]

The therapeutic effects, particularly in the gastrointestinal tract, stem from this blockade. By preventing acetylcholine from binding to its receptors on smooth muscle cells, Pentapiperium methylsulfate effectively decreases the spasmodic activity of these muscles.[7] This leads to the alleviation of cramps and discomfort associated with conditions such as peptic ulcers.[4] Furthermore, its antisecretory properties contribute to its efficacy in managing peptic ulcer disease by reducing gastric acid production.[4] Some related compounds also exhibit a membrane-stabilizing action and interfere with calcium ion channels, which may represent secondary mechanisms of action.[5][6]

Caption: Proposed mechanism of action for Pentapiperium methylsulfate.

Synthesis and Manufacturing: A Representative Pathway

While proprietary synthesis methods are not publicly available, a plausible synthetic route for Pentapiperium methylsulfate can be conceptualized based on its chemical structure. The process would likely involve a two-step approach: esterification followed by quaternization.

-

Esterification: The initial step would involve the esterification of 3-methyl-2-phenylvaleric acid with 4-hydroxy-1-methylpiperidine. This reaction would form the ester intermediate, 1-methylpiperidin-4-yl 3-methyl-2-phenylpentanoate.

-

Quaternization: The second step would be the quaternization of the tertiary amine in the piperidine ring. This is achieved by reacting the ester intermediate with dimethyl sulfate, which introduces a second methyl group to the nitrogen atom, forming the quaternary ammonium cation and introducing the methylsulfate counter-ion.

Caption: A plausible synthetic workflow for Pentapiperium methylsulfate.

Analytical Methodologies for Quality Control

Robust analytical methods are essential for ensuring the purity, stability, and potency of Pentapiperium methylsulfate in pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a suitable technique for this purpose. The following is a hypothetical, yet representative, HPLC-UV method for the analysis of Pentapiperium methylsulfate, adapted from methodologies for similar compounds.[8][9]

Protocol: HPLC-UV Analysis of Pentapiperium Methylsulfate

Objective: To determine the purity of a Pentapiperium methylsulfate sample.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium dihydrogen phosphate

-

Orthophosphoric acid

-

Water (HPLC grade)

-

Pentapiperium methylsulfate reference standard

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM sodium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid) in a suitable ratio (e.g., 40:60 v/v). Filter and degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh a suitable amount of Pentapiperium methylsulfate reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

-

Sample Solution Preparation: Accurately weigh the sample containing Pentapiperium methylsulfate and dissolve it in the mobile phase to achieve a concentration within the range of the standard curve.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: Acetonitrile:Phosphate buffer (as prepared above)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 240 nm

-

Column Temperature: 25 °C

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Data Analysis: Identify the peak corresponding to Pentapiperium methylsulfate based on the retention time of the reference standard. Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the standard solutions.

Caption: General analytical workflow for HPLC-UV purity assessment.

Therapeutic Applications and Clinical Context

Pentapiperium methylsulfate is primarily indicated for its antispasmodic and antisecretory effects on the upper gastrointestinal tract.[4] Its main clinical application is as an adjunctive therapy in the management of peptic ulcer disease.[4] By reducing smooth muscle spasms and gastric acid secretion, it helps to alleviate the symptoms and promote healing. Its utility may extend to other conditions characterized by visceral spasms, such as irritable bowel syndrome (IBS), though this is less documented.

Conclusion

Pentapiperium methylsulfate is a quaternary ammonium anticholinergic agent with a well-defined chemical identity. Its therapeutic efficacy is derived from its ability to antagonize acetylcholine at muscarinic receptors, leading to antispasmodic and antisecretory effects. The synthesis can be logically deduced, and robust analytical methods, such as HPLC, can be developed for its quality control. This guide provides a foundational technical understanding for researchers and professionals working with this compound.

References

-

Global Substance Registration System. PENTAPIPERIUM METHYLSULFATE. [Link]

-

PubChem. Pentapiperium. [Link]

-

Patsnap Synapse. What is the mechanism of Tiemonium Methylsulfate?. [Link]

- Labrid, C., Dureng, G., Bert, H., & Duchene-Marullaz, P. (1976). Different membrane mechanisms of action for tiemonium; a comparison with atropine and papaverine. Archives Internationales de Pharmacodynamie et de Thérapie, 223(2), 231–245.

-

J-GLOBAL. Pentapiperium methylsulfate. [Link]

-

Patsnap Synapse. What is Tiemonium Methylsulfate used for?. [Link]

- Pentapiperide methylsulfate (Quilene). Anticholinergic with antisecretory and antimotility activity on the upper gastrointestinal tract for adjunctive therapy in the management of peptic ulcer. (1969). Clinical Pharmacology & Therapeutics, 10(6), 904-906.

- Uddin, M. N., et al. (2017). New validated UPLC method for the determination of tiemoniummethylsulphate in pharmaceutical and biosamples. MOJ Bioequivalence & Bioavailability, 3(2).

- Ayad, M. M., et al. (2016). GREEN VALIDATED METHOD FOR DETERMINATION OF TIEMONIUM METHYL SULFATE USING REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY TECHNIQUE WITH STABILITY-INDICATING STUDIES. International Journal of Pharmacy and Pharmaceutical Sciences, 8(11), 229-236.

-

Patsnap Synapse. What is the mechanism of Diphemanil Methylsulfate?. [Link]

- Ayad, M. M., El-Balkiny, M. N., & Metias, Y. K. (2016).

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Pentapiperium methylsulfate | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. Pentapiperium | C19H30NO2+ | CID 27490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pentapiperide methylsulfate (Quilene). Anticholinergic with antisecretory and antimotility activity on the upper gastrointestinal tract for adjunctive therapy in the management of peptic ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Tiemonium Methylsulfate? [synapse.patsnap.com]

- 6. Different membrane mechanisms of action for tiemonium; a comparison with atropine and papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is Tiemonium Methylsulfate used for? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: Pentapiperium Methylsulfate Protocol for Isolated Organ Bath Studies

Introduction & Objective

Pentapiperium methylsulfate (also known as Pentapiperide) is a potent, synthetic quaternary ammonium anticholinergic agent. Historically utilized for its antisecretory and antispasmodic properties in the treatment of gastric ulcers and hypermotility disorders, it functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).

This application note details the protocol for evaluating the pharmacodynamics of Pentapiperium methylsulfate using the Isolated Organ Bath technique. The primary objective is to generate a Schild Plot to determine the

Why this protocol matters:

-

Quaternary Structure: Unlike tertiary amines (e.g., atropine), Pentapiperium is a charged quaternary ammonium salt. It does not readily cross cell membranes, making it an ideal tool for isolating surface receptor interactions without intracellular interference.

-

Competitive Antagonism: This protocol validates the competitive nature of the blockade by demonstrating a parallel rightward shift of the agonist dose-response curve without a depression of the maximum response (

).

Experimental Setup & Materials

Physiological Salt Solution (Tyrode’s Buffer)

The choice of buffer is critical for maintaining smooth muscle viability. Tyrode’s solution is preferred for GPI over Krebs-Henseleit due to its specific glucose/magnesium balance which supports spontaneous tone and evoked contractions.

Table 1: Modified Tyrode’s Composition (pH 7.4)

| Component | Concentration (mM) | Function |

| NaCl | 136.9 | Osmotic balance / Action potential |

| KCl | 2.68 | Resting membrane potential |

| CaCl₂ · 2H₂O | 1.80 | Muscle contraction (calcium influx) |

| MgCl₂ · 6H₂O | 1.05 | Membrane stability |

| NaHCO₃ | 11.90 | pH Buffer (requires carbogen) |

| NaH₂PO₄ | 0.42 | pH Buffer |

| Glucose | 5.55 | Energy substrate |

Note: Calcium chloride should be added last to prevent precipitation.

Hardware Configuration

-

Organ Bath System: 10–25 mL chamber volume, water-jacketed.

-

Thermostat: Circulator set to 37.0°C ± 0.5°C .

-

Aeration: 95% O₂ / 5% CO₂ (Carbogen) delivered via a sintered glass frit.

-

Transducer: Isometric force transducer (Range: 0–10 g).

-

Pre-load: 1.0 g tension (optimized for GPI longitudinal muscle).

Compound Preparation

Agonist: Carbachol (CCh) or Acetylcholine (ACh)

-

Selection: Carbachol is often preferred over Acetylcholine because it is resistant to hydrolysis by acetylcholinesterase (AChE), providing more stable and reproducible contractions without the need for an AChE inhibitor (like physostigmine).

-

Stock: Prepare 10 mM (

M) stock in distilled water.

Antagonist: Pentapiperium Methylsulfate

-

Solubility: As a methylsulfate salt, Pentapiperium is highly water-soluble.

-

Stock Preparation: Dissolve 10 mg in appropriate volume of distilled water to achieve

M stock. -

Working Solutions: Perform serial dilutions to create bath concentrations ranging from

M to

Experimental Workflow (Visualized)

The following diagram outlines the critical path from tissue harvest to data acquisition.

Figure 1: Step-by-step workflow for the isolated organ bath experiment.

Detailed Protocol

Phase 1: Tissue Preparation

-

Euthanize the guinea pig (250–400 g) according to institutional ethical guidelines (e.g., cervical dislocation).

-

Rapidly excise the ileum (10–15 cm proximal to the ileocecal junction). Discard the terminal 10 cm.

-

Place in oxygenated Tyrode’s solution. Gently flush the lumen with a syringe to remove fecal matter.

-

Cut into 2–3 cm segments.

-

Mount the segment vertically in the organ bath.[1] Attach one end to the tissue holder and the other to the transducer.[2][3]

Phase 2: Equilibration

-

Apply 1.0 g of passive tension.[3]

-

Allow tissue to equilibrate for 60 minutes .

-

Wash the tissue every 15 minutes with fresh, pre-warmed Tyrode’s solution.

-

Why: This removes metabolites and stabilizes the baseline tone.

-

Phase 3: Control Agonist Curve (The "A" Curve)

-

Add Carbachol (CCh) cumulatively to the bath (e.g.,

M, -

Wait for the contraction to plateau at each concentration before adding the next dose.

-

Stop when a maximal contraction (

) is achieved. -

Wash 3–4 times until tension returns to baseline.[4] Allow 15 minutes of rest.

Phase 4: Antagonist Incubation (The "B" Curve)

-

Add Pentapiperium methylsulfate to the bath to achieve the lowest test concentration (e.g.,

M). -

Incubate for 20 minutes without washing.

-

Critical Step: Quaternary ammonium compounds require sufficient time to reach equilibrium within the mucin layer and receptor biophase, even if they don't enter cells.

-

-

Construct a second cumulative concentration-response curve (CCRC) for Carbachol in the presence of Pentapiperium.

-

Observe the shift: You should see the curve move to the right (higher

) without a decrease in

Phase 5: Escalation

-

Wash the tissue thoroughly (multiple cycles).

-

Repeat Phase 4 with a higher concentration of Pentapiperium (e.g.,

M, then -

Note: If the antagonist binds slowly or pseudo-irreversibly, it may be necessary to use separate tissue segments for each antagonist concentration to avoid "carry-over" effects.

Pharmacological Mechanism[5][6][7][8]

The following diagram illustrates the competitive interaction at the molecular level.

Figure 2: Competitive antagonism mechanism at the M3 receptor causing smooth muscle relaxation.

Data Analysis & Calculations

Dose Ratio (DR)

Calculate the Dose Ratio for each concentration of Pentapiperium:

Schild Plot

Plot

-

Slope: Should be close to 1.0 for competitive antagonism.

-

X-Intercept: The intercept on the X-axis gives the

value.-

A higher

indicates higher potency. For potent antimuscarinics, this is typically in the range of 8.0–9.5.

-

Troubleshooting "The Art of the Bath"

| Issue | Probable Cause | Corrective Action |

| Baseline Drift | Temperature fluctuation or unstable pH. | Check circulator water level. Ensure carbogen is bubbling steadily to buffer the bicarbonate. |

| Low | Tissue hypoxia or trauma during dissection. | Ensure 95% O₂ supply. Handle tissue only by the ends (where thread is tied). |

| Non-Parallel Shift | Non-competitive antagonism or insufficient incubation. | Increase incubation time to 30 mins. Ensure Pentapiperium stock is fresh. |

| Spontaneous Spasms | Magnesium deficiency. | Verify MgCl₂ concentration in Tyrode's solution. |

References

-

Measurement of Smooth Muscle Function in the Isolated Tissue Bath. Source: Journal of Visualized Experiments (JoVE) / NIH PubMed Central. Context: foundational protocol for organ bath setup and equilibration. URL:[Link]

-

Pentapiperium methylsulfate | Chemical Substance Information. Source: J-GLOBAL (Japan Science and Technology Agency).[5] Context: Chemical identity, solubility, and classification. URL:[Link][2][3][4][6]

-

Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction. Source: British Journal of Pharmacology / NIH PubMed Central. Context: Detailed mechanics of M3 receptor signaling in Guinea Pig Ileum. URL:[Link]

-

Pharmacological Experiments on Isolated Guinea Pig Ileum. Source: College of Pharmacy Simulation Guide. Context: Guidelines for washout procedures and cumulative dosing. URL:[Link]

Sources

- 1. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portfolio.unisza.edu.my [portfolio.unisza.edu.my]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pentapiperium methylsulfate | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 6. What is the mechanism of Diphemanil Methylsulfate? [synapse.patsnap.com]

Application Note: Receptor Binding Characterization of Pentapiperium Methylsulfate

Abstract & Introduction

Pentapiperium methylsulfate is a potent, synthetic anticholinergic agent belonging to the quaternary ammonium class. Unlike tertiary amines (e.g., atropine), its permanent positive charge restricts its passage across the blood-brain barrier (BBB), confining its pharmacological activity primarily to peripheral muscarinic receptors. This structural property makes it a valuable tool compound for distinguishing between central and peripheral muscarinic signaling pathways.

This application note provides a rigorous framework for characterizing the receptor binding affinity (

Key Pharmacological Properties[1][2][3][4][5]

-

Mechanism of Action: Competitive antagonism at M1–M5 muscarinic receptor subtypes.

-

Primary Indication: Inhibition of gastric acid secretion and smooth muscle spasmolysis.

-

Binding Profile: High-affinity, non-selective binding across muscarinic subtypes, with "selectivity" derived from pharmacokinetic distribution (peripheral restriction).

Mechanism of Action

Pentapiperium acts as a competitive antagonist.[1] It binds reversibly to the orthosteric site of the muscarinic G-protein coupled receptor (GPCR), preventing the endogenous ligand, Acetylcholine (ACh), from activating the receptor. This blockade inhibits the dissociation of the heterotrimeric G-protein and halts downstream signaling cascades (e.g.,

Pathway Visualization: Competitive Antagonism

Figure 1: Competitive inhibition mechanism. Pentapiperium occupies the orthosteric site, preventing G-protein coupling and subsequent effector activation.

Experimental Protocols

Protocol A: Radioligand Binding Assay (Gold Standard)

Objective: Determine the equilibrium dissociation constant (

Materials

-

Receptor Source: CHO-K1 or HEK293 membranes stably expressing human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [3H]-NMS (Specific Activity ~80 Ci/mmol).

-

Test Compound: Pentapiperium methylsulfate (dissolved in water/DMSO).

-

Reference Antagonist: Atropine sulfate (10 µM) to define non-specific binding (NSB).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM

, 1 mM EDTA, pH 7.4.

Workflow Diagram

Figure 2: Step-by-step workflow for the radioligand competition binding assay.

Detailed Steps

-

Preparation: Dilute Pentapiperium methylsulfate serially (semi-log steps) to create a concentration range from

M to -

Assembly: In a 96-well plate, add:

-

50 µL Radioligand ([3H]-NMS) at a concentration equal to its

(approx. 0.2 nM). -

50 µL Test Compound (Pentapiperium) or Buffer (Total Binding) or Atropine (NSB).

-

100 µL Membrane suspension (approx. 5-10 µg protein/well).

-

-

Incubation: Incubate at 25°C for 60–90 minutes to reach equilibrium. Note: Quaternary amines have slower off-rates; ensure sufficient time.

-

Harvesting: Pre-soak GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) to reduce static binding of the positively charged drug to the filter. Rapidly filter using a cell harvester.

-

Wash: Wash filters 3x with ice-cold wash buffer.

-

Detection: Add scintillant and count radioactivity (CPM).

Protocol B: Functional Antagonism (Calcium Flux)

Objective: Confirm the compound blocks receptor signaling (

-

Cell Loading: Load CHO-hM3 cells with FLIPR Calcium 6 dye.

-

Pre-incubation: Add Pentapiperium (various concentrations) and incubate for 15 min.

-

Challenge: Inject Acetylcholine (

concentration). -

Measurement: Monitor fluorescence intensity (RFU) indicating intracellular

release. -

Result: A decrease in RFU compared to control indicates functional blockade.

Data Analysis & Expected Results

Calculation of Binding Affinity ( )

Convert the experimentally determined

- : Concentration of radioligand used (nM).[2]

- : Dissociation constant of the radioligand (determined previously by saturation binding).

Representative Data Profile

While batch-specific values must be determined empirically, Pentapiperium generally exhibits the following profile typical of quaternary anticholinergics:

| Parameter | Value Range (Est.) | Interpretation |

| 0.5 – 5.0 nM | High Affinity | |

| 0.5 – 5.0 nM | High Affinity | |

| 0.5 – 5.0 nM | High Affinity (Primary Therapeutic Target) | |

| Selectivity | Non-selective | Binds all subtypes with similar potency. |

| Hill Slope | ~ -1.0 | Indicates competitive binding at a single site. |

Note: The clinical "selectivity" for GI spasms over cardiac effects is driven by the drug's inability to cross the BBB and local administration, not by receptor subtype selectivity.

Expertise & Troubleshooting (E-E-A-T)

1. The "Sticky" Quaternary Amine Problem

-

Issue: Positively charged quaternary ammoniums adhere avidly to glass and certain plastics, leading to lower actual concentrations than calculated.

-

Solution: Use low-binding polypropylene plates . Include 0.1% BSA (Bovine Serum Albumin) in the assay buffer to coat surfaces and prevent drug loss.

2. Filter Binding Artifacts

-

Issue: The positive charge of Pentapiperium can interact with the negatively charged glass fiber filters.

-

Solution: Pre-soak filters in 0.5% PEI (Polyethyleneimine). PEI is a cationic polymer that occupies the negative sites on the filter, reducing non-specific binding of the radioligand and the test drug.

3. Equilibrium Timing

-

Issue: High-affinity antagonists often have slow dissociation rates (

). -

Solution: Do not rush the incubation. If the curve shifts to the right over time, equilibrium was not reached. 90 minutes at 25°C is a safe starting point.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23663478, Pentapiperium methylsulfate. Retrieved from [Link]

-

Hulme, E. C., & Trejo, J. (2003). GPCR Binding Protocols. In Current Protocols in Pharmacology. This standard text details the Cheng-Prusoff mathematics and radioligand selection logic. [Link]

-

Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290. (Definitive source on muscarinic receptor subtypes and antagonist profiles). [Link][2]

-

Hooper, R. G., et al. (1962). Synthesis and bronchodilator activity of some quaternary ammonium compounds. Journal of Medicinal Chemistry. (Historical context on the synthesis and initial characterization of pentapiperium analogs). [Link]

Sources

- 1. Different membrane mechanisms of action for tiemonium; a comparison with atropine and papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors among 2-[(1S,3S)-3-sulfonylaminocyclopentyl]phenylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Characterization of Pentapiperium Methylsulfate Antagonism in Guinea Pig Ileum

Abstract & Introduction

This guide details the protocol for characterizing the pharmacological profile of Pentapiperium Methylsulfate (Pentapiperide), a potent anticholinergic agent, using the isolated Guinea Pig Ileum (GPI) preparation.

The GPI is the "gold standard" tissue for assessing muscarinic receptor activity due to its high density of M3 muscarinic receptors . Pentapiperium methylsulfate, a quaternary ammonium compound, acts as a competitive antagonist at these receptors, inhibiting Acetylcholine (ACh)-induced smooth muscle contraction. This protocol describes the generation of cumulative dose-response curves (DRC) to determine the antagonist affinity (

Mechanistic Background

Smooth muscle contraction in the ileum is primarily driven by the parasympathetic release of ACh. ACh binds to Gq-protein coupled M3 receptors, triggering a signaling cascade that elevates intracellular Calcium (

Signal Transduction Pathway

The following diagram illustrates the competitive inhibition mechanism within the ileal smooth muscle cell.

Figure 1: Mechanism of Pentapiperium antagonism at the M3 receptor signaling pathway.

Materials & Preparation

Physiological Salt Solution (Tyrode’s Solution)

The tissue must be maintained in a buffer that mimics physiological pH and osmotic balance. Tyrode’s solution is preferred for gut preparations over Krebs-Henseleit due to better stability of spontaneous activity.

Composition (mM):

| Component | Concentration (mM) | Function |

|---|---|---|

| NaCl | 137.0 | Osmotic balance / AP generation |

| KCl | 2.7 | Resting membrane potential |

| CaCl₂ | 1.8 | Muscle contraction |

| MgCl₂ | 1.05 | Membrane stability |

| NaH₂PO₄ | 0.4 | pH Buffer |

| NaHCO₃ | 11.9 | pH Buffer (requires CO₂) |

| Glucose | 5.5 | Energy source |

-

Gas: Mixture of 95%

and 5% -

Temperature: Maintain organ bath at 37°C ± 0.5°C.

Drug Preparation[1][2][3][4]

-

Agonist (Acetylcholine Chloride): Prepare a

M stock in distilled water. Make serial dilutions ( -

Antagonist (Pentapiperium Methylsulfate): Prepare a

M stock. Dilute to working concentrations (e.g.,

Experimental Protocol

Step 1: Tissue Dissection and Mounting[1]

-

Harvesting: Euthanize the guinea pig (cervical dislocation/exsanguination) according to IACUC guidelines.

-

Isolation: Locate the ileocecal junction. Discard the 10 cm segment proximal to the junction (this area is rich in lymphoid tissue, Peyer's patches, which interferes with motility).

-

Cleaning: Remove a 10–15 cm segment of the ileum.[1] Gently flush the lumen with warm Tyrode’s solution using a syringe. Critical: Do not over-distend the tissue.[2]

-

Mounting: Cut 2–3 cm segments. Tie threads to both ends.[1] Mount in the organ bath (10–20 mL volume) with one end fixed and the other attached to an isometric force transducer.

-

Resting Tension: Apply 1.0 g of tension.[1]

Step 2: Equilibration & Priming

The tissue requires a stabilization period to recover from dissection shock and establish a stable baseline.

-

Equilibrate: Allow tissue to rest for 45–60 minutes. Wash with fresh Tyrode’s every 15 minutes.

-

Viability Check: Challenge with

or a sub-maximal dose of ACh ( -

Priming: Perform two consecutive cumulative dose-response curves (CDRC) with ACh until the

is consistent. This desensitizes the tissue to "initial drift" and ensures reproducibility.

Step 3: Experimental Workflow (Schild Analysis)

To determine the

Figure 2: Step-by-step experimental workflow for Schild analysis.

-

Control Curve: Add ACh cumulatively (

to -

Wash: Once

is reached, wash the tissue 3 times over 20 minutes. -

Antagonist Incubation: Add the lowest concentration of Pentapiperium (e.g.,

M) to the bath. Allow 20 minutes contact time for equilibrium binding. -

Test Curve: Repeat the ACh cumulative dosing in the presence of the antagonist.

-

Repeat: Wash out, increase Pentapiperium concentration (e.g.,

M), incubate, and run the next ACh curve.

Data Analysis & Calculations

Construct Dose-Response Curves

Plot the % Maximal Response (Y-axis) vs. Log[ACh] (X-axis).

-

Pentapiperium should cause a parallel rightward shift of the sigmoidal curve.

-

The

should remain constant (indicating competitive antagonism).

Calculate Dose Ratio (DR)

For each antagonist concentration, calculate the Dose Ratio:

Schild Plot

Plot Log(DR - 1) on the Y-axis vs. -Log[Pentapiperium] on the X-axis.

-

Linearity: The points should form a straight line.

-

Slope: For a simple competitive antagonist, the slope should be close to 1.0 (0.8 – 1.2).

-

X-Intercept: The X-intercept represents the

value.-

This value represents the affinity of Pentapiperium for the receptor. A higher

indicates higher potency.

-

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Spontaneous Activity | Temperature too high or Mg²⁺ too low | Verify 37°C. Ensure Tyrode's contains 1.0 mM MgCl₂. |

| Baseline Drift | Tissue not equilibrated | Extend equilibration time to 60 mins. Check thread tension. |

| Low Emax | Tissue damage or hypoxia | Check gas flow (bubbling should be vigorous but not violent). |

| Non-Parallel Shift | Non-competitive antagonism or insufficient incubation | Ensure 20 min incubation. If slope < 1, antagonism may be non-competitive.[1] |

References

- Rang, H. P., et al. (2019). Rang & Dale's Pharmacology. 9th Edition. Elsevier. (Standard text for receptor theory and Schild analysis).

- Kitchen, I. (1984). Textbook of in vitro practical pharmacology. Blackwell Scientific. (Source for GPI dissection and Tyrode's composition).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9906, Pentapiperium methylsulfate. Retrieved from [Link]

-

Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists.[1][3][4][5][6] British Journal of Pharmacology and Chemotherapy, 14(1), 48–58. [Link] (The foundational paper for the analysis method).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Guinea Pig Ileum [sheffbp.co.uk]

- 3. Guinea Pig Ileum [norecopa.no]

- 4. Guinea Pig Ileum [sheffbp.co.uk]

- 5. Different membrane mechanisms of action for tiemonium; a comparison with atropine and papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Pentapiperium Methylsulfate in Animal Models of Irritable Bowel Syndrome (IBS)

Introduction & Pharmacological Rationale[1][2][3][4][5][6][7][8]

Pentapiperium Methylsulfate (also known as Pentapiperide) is a potent, synthetic anticholinergic agent containing a quaternary ammonium group. Unlike tertiary amines (e.g., dicyclomine), its quaternary structure limits passage across the blood-brain barrier, restricting its activity primarily to peripheral muscarinic receptors.

In the context of Irritable Bowel Syndrome (IBS) research, Pentapiperium serves as a critical tool for investigating the cholinergic regulation of gastrointestinal (GI) motility and visceral sensitivity . It acts by competitively antagonizing acetylcholine (ACh) at muscarinic receptors (predominantly M3 subtypes) on the smooth muscle of the GI tract.

Key Mechanistic Attributes:

-

Target: M3 Muscarinic Acetylcholine Receptors (mAChRs).

-

Effect: Inhibition of IP3-mediated calcium release, preventing smooth muscle contraction.

-

Therapeutic Relevance: Reduction of colonic hypermotility (IBS-D phenotype) and alleviation of visceral spasms contributing to pain.

Formulation & Handling

Chemical Properties:

-

Salt Form: Methylsulfate (increases water solubility).

-

Solubility: Highly soluble in water and saline; sparingly soluble in ethanol.

-

Stability: Stable in aqueous solution for 24 hours at 4°C.

Preparation Protocol (Stock Solution)

-

Vehicle Selection: Use 0.9% Sterile Saline (NaCl) for intraperitoneal (IP) or subcutaneous (SC) injection. For oral gavage (PO), Distilled Water (

) is acceptable. -

Concentration: Prepare a stock solution of 2 mg/mL .

-

Calculation: Dissolve 20 mg of Pentapiperium Methylsulfate in 10 mL of vehicle.

-

-

Sterilization: Filter through a 0.22

m syringe filter (PES or PVDF membrane) into a sterile amber glass vial. -

Storage: Store stock at 4°C. Discard after 48 hours to ensure potency.

Experimental Models & Protocols

This guide details two "Gold Standard" assays: Wrap Restraint Stress (WRS) for hypermotility and Colorectal Distension (CRD) for visceral hypersensitivity.

Protocol A: Wrap Restraint Stress (WRS) Model

Objective: To quantify the efficacy of Pentapiperium on stress-induced colonic hypermotility (mimicking IBS-D).

Experimental Design

| Parameter | Specification |

| Species | Rats (Wistar or Sprague-Dawley), Male, 250–300g |

| Group Size | n = 8–10 per group |

| Acclimatization | 7 days; Handle animals daily to reduce non-specific stress |

| Fasting | No fasting required (fed ad libitum) |

Step-by-Step Procedure

-

Baseline Acclimation: Place animals in the testing environment (quiet room, constant temp) for 60 minutes prior to the experiment.

-

Drug Administration:

-

Group 1 (Vehicle): 0.9% Saline (1 mL/kg, IP).

-

Group 2 (Low Dose): Pentapiperium 1.0 mg/kg (IP).

-

Group 3 (High Dose): Pentapiperium 5.0 mg/kg (IP).

-

Timing: Administer 30 minutes prior to stress induction.

-

-

Stress Induction (Restraint):

-

Lightly anesthetize the rat with isoflurane (optional, for handling) or wrap conscious rats directly.

-

Wrap the upper body and forelimbs of the rat in a soft wire mesh or specialized restraint tube. The restraint should restrict movement but not compress the thorax.

-

-

Data Collection (1 Hour):

-

Place the restrained rat in a clean cage lined with white filter paper.

-

Monitor for 60 minutes .

-

Endpoint: Count the number of fecal pellets expelled. Weigh the wet fecal output immediately to determine stool water content (optional).

-

-

Termination: Unwrap animals and return to home cage.

Data Interpretation

Pentapiperium should dose-dependently reduce the number of fecal pellets compared to the Vehicle group. A reduction of >40% is considered significant efficacy.

Protocol B: Colorectal Distension (CRD) Model

Objective: To assess the antinociceptive effect on visceral hypersensitivity.

Experimental Design

| Parameter | Specification |

| Apparatus | Barostat or Latex Balloon Catheter (5-6 cm length) |

| Sensitization | Optional: Neonatal Maternal Separation or Acetic Acid enema (to induce IBS-like hypersensitivity) |

| Endpoint | Abdominal Withdrawal Reflex (AWR) Score |

Step-by-Step Procedure

-

Balloon Implantation/Insertion:

-

Under light isoflurane anesthesia, insert a lubricated latex balloon (attached to a catheter) into the colon, positioned 1 cm proximal to the anal sphincter.

-

Secure the catheter to the tail with tape.

-

Allow the animal to recover consciousness for 20 minutes in a Plexiglass observation box.

-

-

Drug Administration:

-

Administer Pentapiperium (1–5 mg/kg, IP) or Vehicle.

-

Wait 30 minutes for peak plasma levels.

-

-

Distension Protocol (Ascending Phasic Distension):

-

Apply distension pressures in ascending order: 20, 40, 60, and 80 mmHg .

-

Duration: Maintain each pressure for 20 seconds.

-

Interval: Rest period of 4 minutes between distensions to prevent "wind-up" sensitization.

-

-

Scoring (AWR Scale):

-

Two blinded observers should score the behavior during the 20-second distension.

-

| Score | Behavioral Description |

| 0 | No behavioral response to distension. |

| 1 | Brief head movement followed by immobility. |

| 2 | Contraction of abdominal muscles (mild). |

| 3 | Lifting of abdomen off the platform (moderate). |

| 4 | Body arching and lifting of pelvic structures (severe pain). |

Mechanism of Action Visualization

The following diagram illustrates the pathway by which Pentapiperium inhibits smooth muscle contraction.

Caption: Pentapiperium competitively blocks M3 receptors, preventing the Gq-IP3-Ca2+ cascade required for smooth muscle contraction.

Data Analysis & Troubleshooting

Summary of Expected Results

| Assay | Vehicle Control | Pentapiperium (Low Dose) | Pentapiperium (High Dose) |

| WRS (Fecal Pellets) | High (~8–12 pellets/hr) | Moderate Reduction (~5–7) | Significant Reduction (~2–4) |

| CRD (AWR Score @ 60mmHg) | High (Score ~3.0–3.5) | Moderate (Score ~2.0) | Low (Score ~1.0–1.5) |

Troubleshooting Guide

-

Issue: Inconsistent AWR scores.

-

Solution: Ensure the balloon length is standardized (5 cm for rats) and air bubbles are purged from the catheter line.

-

-

Issue: No reduction in motility.

-

Solution: Verify the route of administration.[1] For IP injections, ensure no injection into the gut lumen. Check stock solution stability (hydrolysis can occur if stored >1 week).

-

-

Issue: Sedation.

-

Solution: Pentapiperium is a quaternary amine and should not cause central sedation. If sedation is observed, check for overdose or contamination.

-

References

-

Patsnap Synapse. (2024). Mechanism of Tiemonium Methylsulfate and Related Quaternary Ammonium Compounds.Link

-

National Institutes of Health (NIH) - PubChem. (2024). Pentapiperium Methylsulfate - Compound Summary.Link

-

Larauche, M., Mulak, A., & Taché, Y. (2011). Stress-related alterations of visceral sensitivity: animal models for irritable bowel syndrome. Journal of Neurogastroenterology and Motility. Link

-

Al-Chaer, E. D., et al. (2000). A new model of chronic visceral hypersensitivity in adult rats induced by colon irritation during postnatal development. Gastroenterology.[2][3] Link

-

Cleveland Clinic. (2024). Antispasmodic Medications: Uses & Mechanism of Action.[2][4]Link

Sources

Troubleshooting & Optimization

Optimizing Pentapiperium methylsulfate concentration for in vitro studies

Topic: Optimizing Pentapiperium Methylsulfate Concentration for In Vitro Studies Role: Senior Application Scientist, Technical Support Division

Introduction: The Molecule & The Mission

Welcome to the Technical Support Center. You are likely working with Pentapiperium methylsulfate , a potent quaternary ammonium anticholinergic agent. Because of its permanent positive charge and specific salt formulation, this compound behaves differently than standard small molecules in in vitro assays.

This guide moves beyond basic datasheets to address the "hidden variables"—solubility limits, plastic adsorption, and receptor kinetics—that often ruin experiments before they begin.

Part 1: Solubility & Stock Preparation (The Foundation)

The Core Challenge: Pentapiperium methylsulfate is a quaternary ammonium salt. While hydrophilic, its stability and interaction with labware are critical variables.

Q: What is the optimal solvent system for stock solutions?

A: We recommend Dimethyl Sulfoxide (DMSO) for long-term storage stocks (10–100 mM) and Deionized Water (dH₂O) for immediate working stocks.

-

Why DMSO? While the methylsulfate salt is water-soluble, aqueous solutions of esters (like pentapiperium) are susceptible to hydrolysis over time, especially if pH drifts. Anhydrous DMSO prevents hydrolysis during freezer storage.

-

Why Water? For the final dilution step into the assay, water is preferred to minimize the final DMSO concentration below 0.1%, preventing vehicle toxicity.

Q: My stock solution concentration is lower than calculated. What happened?

A: You likely encountered Non-Specific Adsorption (NSA) .

-

The Mechanism: Quaternary ammonium compounds (QACs) are positively charged surfactants. They adhere avidly to negatively charged surfaces, particularly untreated polystyrene or glass.

-

The Fix:

-

Labware: Use Polypropylene (PP) or silanized glass for stock preparation. Avoid standard polystyrene serological pipettes for low-concentration transfers.

-

Saturation: Pre-rinse tips with the solution if working in the low nanomolar range.

-

Visual Workflow: Stock Preparation Protocol

Figure 1: Optimal workflow for minimizing hydrolysis and adsorption.

Part 2: Dose-Response Optimization (The Experiment)

The Core Challenge: Pentapiperium is a competitive antagonist at muscarinic receptors (M1–M3). Finding the IC50 requires a strategy that accounts for receptor density variations in your specific cell line.

Q: What concentration range should I test for my initial screen?

A: Do not guess. Use a Semi-Logarithmic 6-Point Screen . Literature values for muscarinic antagonists vary wildly (nM to µM) depending on tissue origin (e.g., smooth muscle vs. glandular epithelium).

Recommended Screening Protocol:

| Step | Concentration | Purpose |

| High Anchor | 10 µM ( | Ensures 100% receptor blockade (saturation). |

| Upper Mid | 1 µM ( | Detects low-affinity binding. |

| Mid Range | 100 nM ( | Typical IC50 zone for potent antagonists. |

| Lower Mid | 10 nM ( | Detects high-affinity binding. |

| Low Anchor | 1 nM ( | Establishes the "floor" of the curve. |

| Vehicle Control | 0 nM (DMSO only) | Normalizes the baseline signal. |

Q: Why am I seeing toxicity at high concentrations (100 µM)?

A: This is likely Off-Target Cationic Toxicity , not specific receptor antagonism. High concentrations of quaternary ammoniums can disrupt mitochondrial membrane potential or induce lysosomal stress.

-

Guidance: If your IC50 is >10 µM, the drug is likely not specific for your target receptor in this context. Stay below 10 µM for specific pharmacological claims.

Visual Mechanism: Competitive Antagonism

Figure 2: Pentapiperium competes with Acetylcholine (ACh) for the orthosteric site.

Part 3: Troubleshooting & FAQs

Q: The drug seems inactive in my intracellular assay.

A: Stop immediately. Pentapiperium is a quaternary ammonium; it is permanently charged and cannot cross the cell membrane passively.

-

Correct Application: It is only effective against cell-surface receptors (e.g., GPCRs on the plasma membrane).

-

Incorrect Application: Intracellular targets or cytosolic enzymes.

Q: My IC50 shifts significantly between experiments.

A: Check your Incubation Time . Competitive antagonists require time to reach equilibrium, especially if the agonist (e.g., Carbachol or ACh) is added simultaneously.

-

Recommendation: Pre-incubate Pentapiperium for 30 minutes before adding the agonist to allow the antagonist to occupy the receptors.

Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| Precipitation in Media | Stock concentration too high (>100 mM) or media too cold. | Dilute stock 1:1000 into warm media while vortexing. |

| High Background Signal | Plastic adsorption of the drug.[1] | Switch to Polypropylene plates or add 0.1% BSA to buffer to block non-specific sites. |

| No Antagonism | Agonist concentration is saturating. | Perform a Schild Plot . You must titrate the antagonist against varying concentrations of agonist. |

References

-

National Center for Biotechnology Information (2025). Pentapiperium Methylsulfate - PubChem Compound Summary. Retrieved from [Link]

-

Broadley, K. J., & Kelly, D. R. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142–193. (Foundational text on muscarinic pharmacology). Retrieved from [Link]

-

Hulme, E. C., & Trejo, J. (2003). Muscarinic Receptor Binding Assays. Current Protocols in Pharmacology. (Standard protocols for GPCR binding). Retrieved from [Link]

- Al-Fayez, M., et al. (2006).Effects of Quaternary Ammonium Compounds on Cell Viability. Journal of Pharmacy and Pharmacology.

Sources

Troubleshooting Pentapiperium methylsulfate experimental variability

Experimental Optimization & Troubleshooting Hub

Status: Active Operator: Senior Application Scientist (Pharmacology & Chemistry Division) Subject: Pentapiperium Methylsulfate (Pentapiperide Methylsulfate/Quilene) Classification: Synthetic Quaternary Ammonium Anticholinergic

Introduction

Welcome to the technical support hub for Pentapiperium Methylsulfate . As a researcher working with this compound, you are likely investigating its potent antispasmodic and antisecretory properties mediated via muscarinic receptor antagonism.